Methyl salicylate

Description

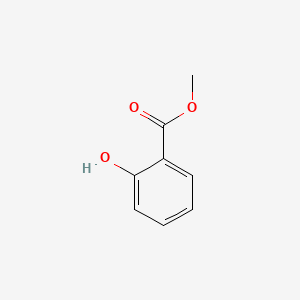

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWPMRLSEDHDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-93-8 (hydrochloride salt) | |

| Record name | Methyl salicylate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025659 | |

| Record name | Methyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup) | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ | |

CAS No. |

119-36-8 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl salicylate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl salicylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAV5U5022Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.5 °F (NTP, 1992), -8.6 °C | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methyl Salicylate: A Comprehensive Technical Guide for its Use as a Chemical Warfare Agent Simulant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (MS), a readily available organic ester with the characteristic scent of wintergreen, serves as a crucial simulant for chemical warfare agents (CWAs), primarily the vesicant sulfur mustard (HD).[1][2][3] Its utility stems from the similarity in key physicochemical properties to sulfur mustard, such as persistence, volatility, and water solubility, allowing for safer and more cost-effective research and development of protective measures and decontamination strategies.[2] This technical guide provides an in-depth overview of the core data, experimental protocols, and logical frameworks associated with the use of this compound as a CWA simulant.

Core Data Presentation

Physicochemical Properties: A Comparative Analysis

The selection of a suitable simulant is predicated on the close alignment of its physical and chemical characteristics with the agent it is intended to mimic. The following table summarizes the key physicochemical properties of this compound and sulfur mustard.

| Property | This compound (MS) | Sulfur Mustard (HD) |

| Molecular Formula | C₈H₈O₃ | C₄H₈Cl₂S |

| Molecular Weight ( g/mol ) | 152.15 | 159.08 |

| Appearance | Colorless, yellowish, or reddish oily liquid | Colorless to yellow-brown oily liquid |

| Odor | Characteristic odor of wintergreen | Faint, sweet, agreeable to garlic-like |

| Boiling Point (°C) | 222 | 217 |

| Melting Point (°C) | -8.6 | 13-14 |

| Vapor Pressure (mmHg at 20°C) | 0.04 | 0.025 |

| Water Solubility (g/L at 20°C) | 0.7 | 0.9 |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.55 | 2.41 |

Toxicological Data Summary

While significantly less toxic than actual CWAs, understanding the toxicological profile of this compound is critical for ensuring safety during experimental procedures.

| Parameter | This compound (MS) | Sulfur Mustard (HD) |

| LD₅₀ (Oral, Rat) | 887 mg/kg | 9 mg/kg |

| Dermal Effects | Irritant, can be absorbed through the skin | Vesicant, causes severe blistering |

| Primary Hazards | Harmful if swallowed, skin and eye irritant | Potent vesicant, alkylating agent, carcinogen |

Sources:[4]

Experimental Protocols

In Vitro Percutaneous Absorption Assessment

The following protocol outlines a common method for assessing the dermal penetration of this compound using an in vitro model, such as the isolated perfused porcine skin flap (IPPSF).[5][6]

Objective: To quantify the rate and extent of this compound absorption through the skin.

Materials:

-

Isolated perfused porcine skin flap (IPPSF)

-

Perfusion apparatus

-

Radiolabeled ([¹⁴C]) this compound

-

Ethanol (vehicle)

-

Perfusate solution

-

Scintillation counter

-

Standard laboratory glassware and equipment

Methodology:

-

Preparation of the IPPSF: Surgically prepare and mount the porcine skin flap in the perfusion chamber, ensuring vascular integrity.

-

Dosing: Topically apply a known concentration and volume of [¹⁴C]-methyl salicylate in ethanol to a defined area of the skin surface. A typical dose is 400 µg/cm².[5][6]

-

Perfusion: Perfuse the skin flap with a suitable physiological solution at a constant flow rate.

-

Sample Collection: Collect the perfusate at predetermined time intervals (e.g., 30, 60, 90, 120, 180, 240, 360, and 480 minutes) over an 8-hour experimental period.[5]

-

Sample Analysis: Determine the amount of radioactivity in the collected perfusate samples using a scintillation counter.

-

Mass Balance: At the end of the experiment, analyze the skin (stratum corneum, epidermis, dermis), residual dose on the surface, and any other relevant compartments to determine the total distribution of the applied dose.

-

Data Analysis: Calculate the flux of this compound across the skin over time and determine key pharmacokinetic parameters such as the area under the curve (AUC), peak flux, and time to peak flux.[5]

Decontamination Efficacy Testing

This protocol describes a method for evaluating the effectiveness of different decontamination procedures in removing this compound from the skin.

Objective: To compare the efficacy of various decontamination methods in reducing dermal exposure to this compound.

Materials:

-

Human volunteers or a suitable skin model (e.g., porcine skin)

-

This compound solution

-

Decontamination solutions (e.g., soapy water, water alone)

-

Absorbent materials (for dry decontamination)

-

Swabs for sample collection

-

Analytical instrumentation for quantifying this compound (e.g., GC-MS)

Methodology:

-

Contamination: Apply a known amount of this compound to a defined area of the skin.

-

Decontamination Procedure: At a specified time point post-application (e.g., 5, 15, 45, or 120 minutes), initiate the decontamination procedure.[7]

-

Wet Decontamination: Wash the contaminated area with the test solution (e.g., soapy water) for a set duration and with a standardized technique (e.g., repeated washing 10 times).[7]

-

Dry Decontamination: Blot or wipe the contaminated area with an absorbent material.

-

-

Sample Collection: After decontamination, collect skin swabs from the contaminated and decontaminated areas.

-

Sample Analysis: Extract this compound from the swabs and analyze the extracts using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS), to quantify the amount of residual simulant.[8]

-

Efficacy Calculation: Compare the amount of this compound recovered from decontaminated skin to that from a positive control (contaminated but not decontaminated) to determine the percentage of simulant removed.

Aerosol Generation and Characterization

For inhalation studies, generating a well-characterized aerosol of this compound is crucial.

Objective: To produce a stable and reproducible aerosol of this compound with a defined particle size distribution and concentration.

Materials:

-

Aerosol generator (e.g., nebulizer, spinning disk generator)[9][10]

-

Exposure chamber

-

Particle sizing instrumentation (e.g., cascade impactor, aerodynamic particle sizer)

-

Air sampling equipment (e.g., sorbent tubes, impingers)

-

Analytical instrumentation for quantifying this compound (e.g., GC-FID, GC-MS)

Methodology:

-

Aerosol Generation:

-

Select an appropriate aerosol generator based on the desired particle size and concentration. For polydisperse aerosols mimicking real-world scenarios, a Collision nebulizer is commonly used.[9][10]

-

Prepare a solution of this compound, potentially in a suitable solvent, for use in the generator.

-

Operate the generator under controlled conditions (e.g., air pressure, liquid feed rate) to produce a stable aerosol.

-

-

Aerosol Characterization:

-

Particle Size Distribution: Use a cascade impactor or other particle sizing instrument to determine the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of the aerosol.

-

Concentration: Collect air samples from the exposure chamber using sorbent tubes or other appropriate media.

-

Analysis: Extract the collected this compound and analyze it using a calibrated analytical method to determine the aerosol concentration in the chamber.

-

-

Exposure: Once the aerosol is stable and well-characterized, introduce the test subjects or systems into the exposure chamber for the desired duration.

Mandatory Visualizations

Caption: Workflow for in vitro percutaneous absorption study.

Caption: Logical workflow for a decontamination efficacy study.

Caption: Reaction of this compound with sodium hypochlorite.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Sulfur Mustard Research—Strategies for the Development of Improved Medical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of this compound as a simulant to predict the percutaneous absorption of sulfur mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Optimisation and validation of a GC-MS/MS method for the analysis of this compound in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The analysis of this compound and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Generation and Characterization of Aerosolized Agents - Overcoming Challenges to Develop Countermeasures Against Aerosolized Bioterrorism Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Core of Wintergreen: An In-depth Technical Guide to Methyl Salicylate Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of methyl salicylate, the signature compound of wintergreen plants (Gaultheria spp.). It details the upstream metabolic pathways, key enzymatic conversions, regulatory signaling cascades, and quantitative data. Furthermore, this guide includes detailed experimental protocols for the extraction, quantification, and enzymatic analysis of the key molecules involved, providing a critical resource for research and development.

The Biosynthetic Pathway: From Primary Metabolism to Oil of Wintergreen

In wintergreen plants, the characteristic aroma is primarily due to this compound (MeSA). However, the bulk of this compound is not stored in its free volatile form but as a stable, non-volatile glycoside called gaultherin . The biosynthesis is a multi-stage process, beginning with the production of the precursor, salicylic acid (SA), followed by its methylation and subsequent glycosylation. Tissue damage triggers the enzymatic hydrolysis of gaultherin, releasing the volatile this compound.

The biosynthesis of salicylic acid in plants occurs via two distinct pathways originating from the shikimate pathway product, chorismate.

Salicylic Acid (SA) Biosynthesis

Predominantly occurring in the plastids, this pathway is the major route for SA production in response to pathogenic attack in many plant species.

-

Chorismate to Isochorismate: The pathway begins with the isomerization of chorismate, catalyzed by Isochorismate Synthase (ICS) .

-

Formation of Salicylic Acid: The subsequent steps involve the transport of isochorismate to the cytosol and its conversion to SA. This process is complex and can involve enzymes such as PBS3 (AvrPphB Susceptible 3) , which conjugates isochorismate with glutamate, and EPS1 (Enhanced Pseudomonas Susceptibility 1) , which is thought to facilitate the final conversion to SA.

This cytosolic pathway utilizes phenylalanine as its starting precursor.

-

Phenylalanine to Cinnamic Acid: Phenylalanine Ammonia-Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid.

-

Cinnamic Acid to Benzoic Acid (BA): The conversion of cinnamic acid to benzoic acid involves the shortening of its three-carbon side chain by two carbons. This can occur through a β-oxidative pathway within the peroxisomes.

-

Benzoic Acid to Salicylic Acid: The final step is the ortho-hydroxylation of benzoic acid, catalyzed by Benzoic Acid 2-Hydroxylase (BA2H) , to yield salicylic acid.

Formation of this compound (MeSA) and Gaultherin

Once salicylic acid is synthesized, it undergoes methylation to form the volatile ester, this compound.

-

Methylation of Salicylic Acid: The enzyme S-adenosyl-L-methionine: Salicylic Acid Carboxyl Methyltransferase (SAMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of salicylic acid, forming this compound.

-

Glycosylation to Gaultherin: In wintergreen, this compound is then glycosylated to form gaultherin (this compound 2-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside). This reaction renders the molecule water-soluble and non-volatile, allowing for stable storage within the plant's vacuole.

-

Hydrolytic Release of MeSA: Upon tissue damage (e.g., herbivory), the enzyme gaultherase is released, which hydrolyzes gaultherin back into this compound and its sugar moiety (primverose), releasing the characteristic "oil of wintergreen" scent.

Visualization of Biosynthetic and Signaling Pathways

This compound Biosynthesis Pathway

Stress-Induced Signaling Pathway

Biotic stresses, such as pathogen or herbivore attacks, trigger complex signaling cascades that regulate the biosynthesis of defense compounds like this compound. The jasmonic acid (JA) and salicylic acid (SA) pathways are central to this response and often exhibit antagonistic crosstalk.

Quantitative Data on Salicylates in Gaultheria procumbens

The concentration of this compound and its precursors varies significantly between different organs of the wintergreen plant and the extraction method used. The majority of the plant's salicylate content is sequestered as gaultherin.

Table 1: Salicylate Content in Various Organs of Gaultheria procumbens

| Plant Organ | Total Salicylic Acid (μg/g fresh weight)[1] | Free Salicylic Acid (μg/g fresh weight)[1] | Notes |

|---|---|---|---|

| Flowers | 6.4 | - | Highest concentration in reproductive tissues. |

| Leaves | 3.8 | 1.9 (wild) / 1.7 (cultivated) | Primary site of photosynthesis and biosynthesis. |

| Stems | 2.2 | - | Structural and transport tissue. |

| Fruits (Berries) | 1.5 | - | Lower concentration compared to other organs. |

| Whole Plant (Wild) | 5.8 | - | Average across all tissues. |

| Whole Plant (Cultivated) | 10.7 | - | Cultivation may enhance production. |

Table 2: Gaultherin and Total Salicylate Content in Dry Extracts of Gaultheria procumbens

| Plant Organ | Extraction Solvent | Total Salicylates (mg/g dry extract)[1] | Gaultherin Content (mg/g dry extract)[1] | Gaultherin as % of Total Salicylates |

|---|---|---|---|---|

| Stems | Acetone | up to 199.9 | up to 185.9 | ~93% |

| Leaves | Methanol:Water (75:25) | up to 187.5 | up to 187.5 | 89-100% |

| Fruits | Acetone | up to 121.7 | - | - |

Table 3: Representative Enzyme Kinetic Data for Salicylate-Related Methyltransferases

| Enzyme | Plant Source | Substrate | Km (μM) | Notes |

|---|---|---|---|---|

| SAMT | Clarkia breweri | Salicylic Acid | 24[2] | Catalyzes the formation of this compound. |

| SAMT | Clarkia breweri | S-adenosyl-L-methionine | 9[2] | Co-substrate for the methylation reaction. |

| SlMES1 (Esterase) | Solanum lycopersicum (Tomato) | this compound | 37.0 ± 6.2[3] | Catalyzes the reverse reaction: demethylation of MeSA to SA. |

Note: Kinetic data for enzymes specific to Gaultheria procumbens are not widely available in the literature; values from other species are provided for context.

Experimental Protocols

Accurate analysis of this compound and gaultherin requires specific protocols that account for the volatility of the former and the enzymatic instability of the latter.

Protocol for Extraction and Quantification of Gaultherin

This protocol is designed to extract the non-volatile glycoside gaultherin while preventing its enzymatic hydrolysis.

Objective: To extract and quantify gaultherin from fresh wintergreen plant material.

Methodology:

-

Sample Preparation: Harvest fresh plant material (e.g., leaves, stems) and immediately freeze in liquid nitrogen to halt all enzymatic activity. Store at -80°C until extraction.

-

Enzyme Inactivation and Extraction:

-

Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

-

Immediately transfer the frozen powder (a known weight, e.g., 1 g) to a tube containing a solvent designed to inactivate enzymes, such as 10 mL of 80% ethanol or by boiling the material in water with calcium carbonate.[4][5][6]

-

Vortex thoroughly and sonicate for 20-30 minutes to ensure complete extraction.

-

-

Clarification: Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet cell debris. Collect the supernatant.

-

Quantification (HPLC):

-

Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used.

-

Detection: Monitor at a wavelength appropriate for salicylates, such as 304 nm.

-

Quantification: Calculate the concentration of gaultherin by comparing the peak area to a standard curve prepared with a purified gaultherin standard.

-

Protocol for Extraction and Quantification of this compound (Essential Oil)

This protocol focuses on the analysis of the volatile this compound, typically obtained via distillation.

Objective: To extract and quantify free this compound from wintergreen essential oil.

Methodology:

-

Extraction (Steam Distillation):

-

Place fresh or dried wintergreen leaves into a distillation flask with water.

-

Perform steam distillation for a set period (e.g., 2-3 hours). The steam will rupture the plant cells, facilitating the hydrolysis of gaultherin and vaporizing the released this compound.[7]

-

Collect the distillate, which will consist of an aqueous layer and an upper oily layer (the essential oil).

-

Separate the essential oil layer using a separatory funnel.

-

-

Quantification (GC-MS):

-

Dilute a small, accurately weighed amount of the essential oil in a suitable solvent (e.g., methanol, hexane).

-

Analyze the diluted sample using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

GC Column: A non-polar capillary column, such as a DB-5ms (e.g., 30m x 0.25mm x 0.25µm).[8]

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for several minutes, then ramp up to a final temperature (e.g., 250°C).[10]

-

MS Detector: Operate in Electron Ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity. The mass transition for this compound is often m/z 152 -> 120.[8][11]

-

Quantification: Calculate the concentration based on a standard curve prepared with pure this compound. An internal standard (e.g., this compound-d4) can be used for improved accuracy.[11]

-

Experimental Workflow Diagrams

References

- 1. Phytochemistry and Biological Profile of Gaultheria procumbens L. and Wintergreen Essential Oil: From Traditional Application to Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Gaultherin, a Natural Alternative to Aspirin: A Comprehensive Review of Molecular Mechanisms, Pharmacokinetics, Biocompatibility, Isolation Techniques, and Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20020031562A1 - Recovery of gaultherin from plants - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. fda.gov.tw [fda.gov.tw]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Optimisation and validation of a GC-MS/MS method for the analysis of this compound in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Methyl Salicylate in Plant Systemic Acquired Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Systemic Acquired Resistance (SAR) is a crucial inducible defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. A key signaling molecule in the establishment of SAR is methyl salicylate (MeSA), a volatile derivative of salicylic acid (SA). This technical guide provides an in-depth examination of the pivotal role of MeSA in the SAR signaling cascade. It details the enzymatic synthesis and conversion of MeSA, its transport through the plant vasculature, and the molecular players that govern its activity. This guide also compiles quantitative data on key enzymatic activities and metabolite levels, presents detailed experimental protocols for studying SAR, and includes visualizations of the signaling pathway and experimental workflows to facilitate a comprehensive understanding of this vital plant defense pathway.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to combat pathogen attacks. One of the most effective of these is Systemic Acquired Resistance (SAR), a state of heightened immunity in tissues distal to the site of primary infection. The establishment of SAR is characterized by the accumulation of the signaling molecule salicylic acid (SA) and the expression of pathogenesis-related (PR) genes. While SA is a central player in SAR, it is not the primary long-distance signal. Instead, its volatile methyl ester, this compound (MeSA), has been identified as a critical mobile signal in several plant species, including tobacco, Arabidopsis, and potato.[1]

This guide delves into the technical details of MeSA's function in SAR, providing a resource for researchers and professionals in plant science and drug development who are interested in harnessing this natural defense mechanism.

The this compound Signaling Pathway in SAR

The journey of MeSA as a SAR signal begins in the infected leaf and culminates in the activation of defense responses in distant, uninfected tissues. The core of this pathway involves the conversion of SA to MeSA for transport and its subsequent conversion back to SA to elicit the defense response.

Synthesis of this compound in Infected Tissues

Upon pathogen recognition in a localized area, plants initiate a defense response that includes a significant increase in the synthesis of salicylic acid. This SA is then converted to the more mobile MeSA by the enzyme Salicylic Acid Methyltransferase (SAMT) . This enzymatic reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl donor. The conversion to MeSA is a critical step, as it facilitates the movement of the signal out of the infected leaf.[2] Silencing of SAMT in the primary infected leaves has been shown to block the induction of SAR.[3][4]

Long-Distance Transport of this compound

MeSA, being a small, lipophilic molecule, is well-suited for long-distance transport through the plant's vascular system. It moves from the infected leaves to systemic tissues primarily via the phloem .[2][5] The accumulation of MeSA in the phloem exudates of infected plants provides strong evidence for its role as a mobile signal.[3][4]

Conversion of this compound to Salicylic Acid in Distal Tissues

Upon reaching the distal, uninfected tissues, MeSA is converted back into its biologically active form, salicylic acid. This hydrolysis is catalyzed by the enzyme Salicylic Acid-Binding Protein 2 (SABP2) , which possesses this compound esterase activity.[6][7] The release of SA in the systemic tissues initiates a signaling cascade that leads to the expression of PR genes and the establishment of a broad-spectrum, long-lasting resistant state.[6][8][9] The esterase activity of SABP2 is essential for SAR, and plants with silenced SABP2 fail to mount a systemic defense response.[8]

Regulation of the MeSA-Mediated SAR Pathway

The MeSA signaling pathway is tightly regulated to ensure an appropriate and timely defense response.

-

Feedback Inhibition of SABP2: Salicylic acid, the product of the SABP2-catalyzed reaction, acts as a potent feedback inhibitor of SABP2's esterase activity.[6][7] This inhibition in the initially infected tissue is crucial as it allows for the accumulation of MeSA to levels sufficient for transport to distal tissues.[10]

-

Glucosylation of MeSA: The homeostasis of MeSA is also regulated by glucosylation. The enzyme UGT71C3 can glucosylate MeSA, rendering it inactive. This process appears to be a negative regulatory mechanism, as mutants lacking UGT71C3 show enhanced systemic resistance and accumulate higher levels of MeSA and SA in systemic tissues.[2]

-

Influence of Light: The requirement of MeSA for SAR is dependent on the light conditions following the primary infection. In the absence of light, MeSA and its metabolizing enzymes are essential for SAR development. However, with sufficient light exposure, SAR can develop even in the absence of MeSA, suggesting the existence of other mobile signals.[1]

Quantitative Data

A quantitative understanding of the components of the MeSA signaling pathway is essential for accurate modeling and potential manipulation of SAR. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of SABP2 from Nicotiana tabacum

| Parameter | Substrate | Value | Reference |

| Km | This compound | 8.6 µM | [11] |

| kcat | This compound | 0.45 s-1 | [11][12] |

| Kd | Salicylic Acid (Inhibitor) | 90 nM | [7][11] |

Table 2: Levels of this compound and Salicylic Acid in Plants

| Plant Species & Condition | Tissue | Compound | Concentration | Reference |

| Arabidopsis thaliana (Col-0) after Psm inoculation | Petiole Exudates | MeSA | 1.2 ng g-1 h-1 | [13] |

| Arabidopsis thaliana (Col-0) mock-treated | Petiole Exudates | MeSA | ~0.4 ng g-1 h-1 | [13] |

| Arabidopsis thaliana (ugt71c3 mutant) after Pst DC3000/avrRpt2 infection | Systemic Leaves | MeSA | Significantly higher than wild-type | [2][14] |

| Arabidopsis thaliana (UGT71C3 overexpression) after Pst DC3000/avrRpt2 infection | Systemic Leaves | MeSA | Lower than wild-type | [2][14] |

| Lycopersicon esculentum after TMV infection | Leaves | MeSA | > 2.0 µg g-1 fresh weight | [15] |

Experimental Protocols

The study of MeSA's role in SAR involves a series of well-defined experimental procedures. This section provides detailed methodologies for key experiments.

Induction of Systemic Acquired Resistance

4.1.1. Using Pseudomonas syringae in Arabidopsis thaliana

This protocol is adapted from established methods for inducing SAR in the model plant Arabidopsis thaliana.

-

Bacterial Culture Preparation:

-

Streak Pseudomonas syringae pv. tomato DC3000 (Pst DC3000) carrying an avirulence gene (e.g., avrRpt2) from a glycerol stock onto King's B agar medium with appropriate antibiotics.

-

Incubate at 28°C for 2 days.

-

Inoculate a single colony into liquid King's B medium and grow overnight at 28°C with shaking.

-

Harvest bacteria by centrifugation, wash with 10 mM MgCl2, and resuspend in 10 mM MgCl2 to the desired optical density (OD600). For SAR induction, an OD600 of 0.001 (approximately 5 x 105 cfu/mL) is typically used for the primary inoculation.

-

-

Plant Inoculation (Primary):

-

Use 4-5 week-old Arabidopsis plants.

-

Select three lower, fully expanded leaves for primary inoculation.

-

Infiltrate the bacterial suspension into the abaxial side of the leaves using a needleless syringe.

-

For mock treatment, infiltrate with 10 mM MgCl2.

-

-

Secondary Challenge:

-

After 2-3 days, select upper, systemic leaves for the secondary challenge. It is recommended to choose leaves in the same orthostichy (vertically aligned) as the primary infected leaves for more consistent results.[8]

-

Infiltrate these leaves with a virulent strain of Pst DC3000 at a higher concentration (e.g., OD600 = 0.001).

-

-

Assessment of SAR:

-

After 3-4 days post-secondary challenge, quantify bacterial growth in the systemic leaves.

-

Excise leaf discs of a known area, homogenize in 10 mM MgCl2, and plate serial dilutions on King's B agar with appropriate antibiotics.

-

Count colony-forming units (CFU) after incubation at 28°C for 2 days.

-

A significant reduction in bacterial growth in the systemic leaves of plants that received the primary inoculation compared to mock-treated plants indicates the successful induction of SAR.

-

4.1.2. Using Tobacco Mosaic Virus (TMV) in Nicotiana tabacum

This protocol is a standard method for inducing SAR in tobacco plants.

-

Virus Inoculum Preparation:

-

Prepare a TMV inoculum at a concentration of 1 µg/mL in 50 mM phosphate buffer (pH 7.0).

-

-

Plant Inoculation (Primary):

-

Use tobacco plants (e.g., Nicotiana tabacum cv. Xanthi-nc) that carry the N resistance gene, which results in a hypersensitive response to TMV.

-

Mechanically inoculate two lower leaves by gently rubbing the inoculum onto the leaf surface with carborundum as an abrasive.

-

Mock-inoculate control plants with buffer and carborundum only.

-

-

Secondary Challenge:

-

After 7 days, challenge upper, systemic leaves with TMV at the same concentration.

-

-

Assessment of SAR:

-

Monitor the development of lesions on the systemically challenged leaves.

-

Measure the diameter of the necrotic lesions 3-5 days after the secondary challenge.

-

A significant reduction in lesion size on the systemically challenged leaves of TMV-pre-inoculated plants compared to mock-inoculated plants indicates the induction of SAR.

-

Quantification of this compound

4.2.1. Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This is a sensitive method for detecting volatile MeSA.

-

Sample Preparation:

-

Excise plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Place a known amount of the powdered tissue into a headspace vial.

-

-

HS-SPME:

-

Place the vial in a heating block at a specific temperature (e.g., 60-80°C) for a defined period to allow volatiles to accumulate in the headspace.

-

Expose a SPME fiber (e.g., polydimethylsiloxane) to the headspace for a set time to adsorb the volatile compounds.

-

-

GC-MS Analysis:

-

Insert the SPME fiber into the heated injection port of a GC-MS system for thermal desorption of the analytes onto the GC column.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Use a temperature gradient program to achieve good separation.

-

Identify MeSA based on its retention time and mass spectrum by comparison with an authentic standard.

-

Quantify MeSA using a standard curve or by the standard addition method.[15]

-

4.2.2. Quantification of SA and MeSA in Phloem Exudates

This method allows for the direct measurement of the mobile signal in the plant's transport system.

-

Phloem Exudate Collection:

-

Excise leaves at the petiole from plants that have received a primary inoculation or mock treatment.

-

Immediately place the cut end of the petiole into a solution of EDTA (e.g., 5 mM in a buffer) to prevent sieve tube occlusion.

-

Collect the exudate over a period of several hours.

-

-

Sample Preparation and Analysis:

-

The collected exudate can be analyzed for SA and MeSA using HPLC or GC-MS.

-

For GC-MS analysis, derivatization (e.g., silylation) is often required to improve the volatility of SA.

-

Quantification is performed using internal standards and calibration curves.

-

Visualizations

Experimental Workflow for SAR Analysis

The following diagram outlines the typical workflow for an experiment designed to investigate the induction of SAR.

Conclusion

This compound plays a central and well-defined role as a long-distance mobile signal in the induction of systemic acquired resistance in a variety of plant species. The pathway, involving its synthesis in infected tissues, transport via the phloem, and conversion back to salicylic acid in distal tissues, is a paradigm of systemic signaling in plants. The regulation of this pathway through feedback inhibition and metabolic inactivation highlights the sophisticated control mechanisms that govern plant immunity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals seeking to further investigate and potentially manipulate this important defense pathway for crop improvement and the development of novel plant protection strategies. A thorough understanding of the MeSA-mediated SAR signaling cascade is not only fundamental to plant biology but also holds significant promise for future applications in agriculture and biotechnology.

References

- 1. Bacterial Infection and Hypersensitive Response Assays in Arabidopsis-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biofilm Formation Assay in Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid determination of this compound, a plant-signaling compound, in tomato leaves by direct sample introduction and thermal desorption followed by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Highly Sensitive Salicylic Acid Quantification in Milligram Amounts of Plant Tissue | Springer Nature Experiments [experiments.springernature.com]

- 11. Structural and biochemical studies identify tobacco SABP2 as a this compound esterase and implicate it in plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. This compound Production and Jasmonate Signaling Are Not Essential for Systemic Acquired Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of this compound and other volatile compounds in leaves of Lycopersicon esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of Methyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural origins of methyl salicylate, its biosynthesis in plants, and the primary methodologies for its extraction and purification. The information is intended to serve as a valuable resource for professionals in research, development, and pharmacology.

Introduction to this compound

This compound (C₈H₈O₃), also known as oil of wintergreen, is an organic ester naturally produced by a variety of plant species.[1][2][3] It is a colorless to pale yellow liquid characterized by a sweet, minty aroma.[3][4][5] First isolated in 1843 by the French chemist Auguste André Thomas Cahours from the plant Gaultheria procumbens, this compound is widely utilized in the food, fragrance, and pharmaceutical industries.[1][2][3][6] In pharmaceutical applications, it is a common active ingredient in topical analgesics for the relief of musculoskeletal pain.[3][7]

Natural Sources and Yield

This compound is found in numerous plants, though it is most concentrated in a select few species, making them the primary sources for natural extraction.[3][6][8] The principal commercial sources are wintergreen (Gaultheria procumbens) and sweet birch (Betula lenta).[8][9][10] The essential oils derived from these plants can contain over 99% this compound.[11] Other plants produce this compound in smaller, often variable quantities, where it may play a role in plant defense signaling.[1][6][12][13]

| Plant Species | Family | Plant Part Used | Typical Yield of this compound |

| Gaultheria procumbens (Wintergreen) | Ericaceae | Leaves | >98% of essential oil[10] |

| Betula lenta (Sweet Birch) | Betulaceae | Bark | 93.24–99.84% of essential oil[11] |

| Securidaca longepedunculata | Polygalaceae | Root Bark | >90% of volatile material in methanol extract[14] |

| Polygala paniculata | Polygalaceae | Whole Plant | Significant, produced in tissue culture[10] |

| Various Spiraea species (Meadowsweet) | Rosaceae | Flowers | Present[3][6][7] |

| Various Acacia species | Fabaceae | Flowers | Present[7] |

| Cananga odorata (Ylang-Ylang) | Annonaceae | Flowers | Present[3][7] |

| Clove (Syzygium aromaticum) | Myrtaceae | Buds | Present[3][4] |

| Tomato (Solanum lycopersicum) | Solanaceae | Leaves (in response to stress) | >2.0 µg/g fresh weight (induced)[15] |

Biosynthesis of this compound in Plants

In plants, this compound is synthesized from salicylic acid, a key signaling molecule in plant defense, particularly in systemic acquired resistance (SAR).[12][13][16] The final step in its biosynthesis is the methylation of the carboxyl group of salicylic acid. This reaction is catalyzed by the enzyme salicylic acid methyltransferase (SAMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[12][16] The reverse reaction, the conversion of this compound back to salicylic acid, is catalyzed by this compound esterases, such as salicylic acid-binding protein 2 (SABP2).[12][16]

Biosynthesis and hydrolysis of this compound in plants.

Extraction Methodologies

The extraction of this compound from natural sources is primarily achieved through steam distillation, a method well-suited for volatile, water-immiscible compounds. Solvent extraction is also a viable, though less common, alternative.

Steam Distillation

Steam distillation is the commercial standard for extracting oil of wintergreen from Gaultheria procumbens leaves and the bark of Betula lenta.[10][17][18][19][20] The plant material is first macerated and soaked in warm water to allow for enzymatic hydrolysis of the precursor glycoside, gaultherin, which releases this compound.[7][20] Direct steam is then passed through the macerated material, causing the volatile this compound to vaporize. The mixture of steam and this compound vapor is then condensed and collected. Due to its low solubility in water, the this compound forms a separate layer and can be easily isolated.

-

Preparation of Plant Material: Collect fresh leaves of Gaultheria procumbens. Chop the leaves into small pieces to increase surface area.

-

Maceration: Place the chopped leaves in a distillation flask and add warm water to fully submerge the material. Allow the mixture to macerate for 12-24 hours. This step is crucial for the enzymatic release of this compound from its glycosidic precursor.[20]

-

Apparatus Setup: Assemble a steam distillation apparatus. The distillation flask containing the macerated leaves is connected to a steam generator on one side and a condenser on the other. A collection flask is placed at the outlet of the condenser.

-

Distillation: Introduce steam from the generator into the distillation flask. The steam will pass through the plant material, volatilizing the this compound. The mixture of steam and this compound vapor will travel to the condenser.

-

Condensation and Collection: Cold water circulating through the condenser will cool the vapors, causing them to condense back into a liquid. Collect the distillate, which will be a biphasic mixture of water and this compound, in the collection flask. The distillation should continue until the distillate runs clear and no more oily droplets are observed.[21]

-

Separation: Transfer the collected distillate to a separatory funnel. The this compound, being denser than water and immiscible, will form the lower organic layer. Allow the layers to fully separate.

-

Isolation: Carefully drain the lower layer of this compound from the separatory funnel.

-

Drying: To remove residual water, dry the collected this compound over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.[21]

-

Purification (Optional): For higher purity, the crude this compound can be further purified by vacuum distillation.[5]

Workflow for the extraction of this compound via steam distillation.

Solvent Extraction

Solvent extraction is another method that can be employed to isolate this compound from plant materials.[6] This technique involves using an organic solvent in which this compound is highly soluble. The choice of solvent is critical to ensure efficient extraction and ease of removal post-extraction.

-

Preparation of Plant Material: As with steam distillation, the plant material (e.g., root bark of Securidaca longepedunculata) should be dried and ground into a fine powder to maximize the surface area for solvent contact.

-

Extraction: Place the powdered plant material in a flask and add a suitable organic solvent, such as methanol or dichloromethane.[14][22] The mixture is then typically agitated or refluxed for a set period to allow the this compound to dissolve into the solvent.

-

Filtration: After extraction, the mixture is filtered to separate the solid plant debris from the solvent extract (miscella).

-

Solvent Removal: The solvent is removed from the filtrate, usually under reduced pressure using a rotary evaporator. This leaves behind a crude extract containing this compound and other co-extracted compounds.[22]

-

Purification: The crude extract is then purified. A common method is liquid-liquid extraction. For instance, the crude extract can be dissolved in a suitable solvent and washed with an aqueous sodium bicarbonate solution to remove any acidic impurities.[22] The organic layer containing the this compound is then separated, dried, and the solvent is evaporated to yield the purified product.

General workflow for the solvent extraction of this compound.

Analysis and Quantification

The identification and quantification of this compound in plant extracts are most commonly performed using gas chromatography-mass spectrometry (GC-MS).[11][14][19][23][24] This technique allows for the separation of this compound from other volatile components in the extract and provides a definitive identification based on its mass spectrum and retention time.[14] For quantitative analysis, an internal standard is typically used, and methods such as headspace solid-phase microextraction (HS-SPME) can be employed for sample preparation, offering high sensitivity and requiring minimal solvent.[15][23]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Compounds - this compound [unicareingredients.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 5. Preparation and application of methyl salicylate_Chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound-Synonyms Winter green oil; Betula oil; Sweet birch oil; Teabery oil [epharmacognosy.com]

- 8. perfumerflavorist.com [perfumerflavorist.com]

- 9. Natural abundance 2H-ERETIC-NMR authentication of the origin of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. primaryinfo.com [primaryinfo.com]

- 11. Authentication and Market Survey of Sweet Birch (Betula lenta L.) Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification of this compound as the principal volatile component in the methanol extract of root bark of Securidaca longepedunculata Fers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sol Genomics Network [solgenomics.net]

- 16. Identification and analysis of key genes involved in this compound biosynthesis in different birch species | PLOS One [journals.plos.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Determining the authenticity of this compound in Gaultheria procumbens L. and Betula lenta L. essential oils using isotope ratio mass spectrometry | Semantic Scholar [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. ivypanda.com [ivypanda.com]

- 23. researchgate.net [researchgate.net]